
N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also has a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the fluorophenyl group. One possible method could involve nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the fluorophenyl group. The ethyl and acetamide groups would provide additional structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring and the fluorophenyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its reactivity and the types of interactions it can have with other molecules .Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy
Compounds structurally related to N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, such as BPTES analogs, have been investigated for their potential as glutaminase inhibitors. These inhibitors are explored for their therapeutic potential in cancer treatment, as they can attenuate the growth of tumor cells in vitro and in vivo by inhibiting the glutaminase enzyme, crucial for cancer cell proliferation (Shukla et al., 2012).
Antiamoebic Activity
Thiazole derivatives, which share a structural motif with the compound , have shown promising in vitro antiamoebic activity against Acanthamoeba polyphaga. Such compounds present a potential pathway for developing new amoebicidal agents, demonstrating significant activity with lower cytotoxicity compared to standard treatments (Shirai et al., 2013).
Fibrinogen Receptor Antagonism
Research into thiazolyl and related compounds has led to the development of potent fibrinogen receptor antagonists, such as NSL-96184. These compounds are explored for their therapeutic potential in preventing platelet aggregation, a key factor in thrombosis. The structural features of these compounds, including the trisubstituted beta-amino acid derivatives, are critical for their activity and oral availability (Hayashi et al., 1998).
Anti-inflammatory Applications
Thiazole-based compounds, specifically those incorporating the N-(3-chloro-4-fluorophenyl) motif, have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives have shown significant activity, indicating the potential of these compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antitumor Activity of Heterocyclic Compounds
The synthesis of various heterocyclic derivatives from the core structure of this compound has led to the identification of compounds with potent antitumor activities. These compounds target different cancer cell lines, showcasing the versatility of thiazole-based compounds in medicinal chemistry applications (Shams et al., 2010).
Optoelectronic Properties
Thiazole-containing polymers, such as those synthesized from thiazole-based monomers, have been investigated for their optoelectronic properties. These studies aim at developing new materials for electronic applications, demonstrating the broad utility of thiazole derivatives beyond biomedical research (Camurlu & Guven, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S2/c1-2-17-13(20)7-12-8-22-15(19-12)23-9-14(21)18-11-5-3-10(16)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFEGQCPHFJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
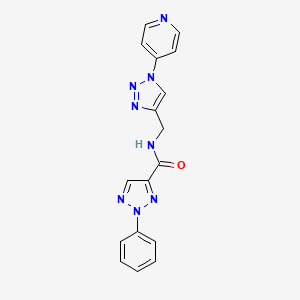
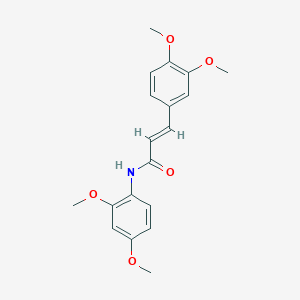

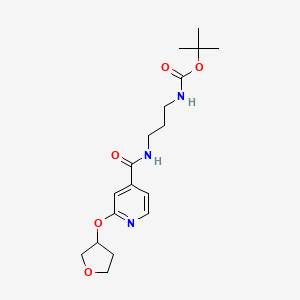

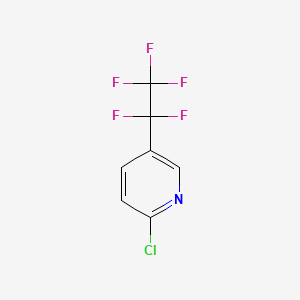
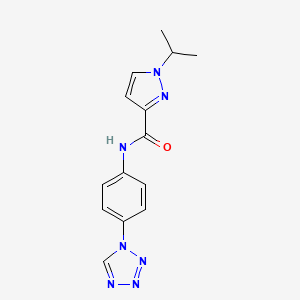
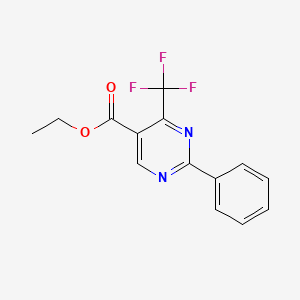
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2829975.png)
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2829980.png)
![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)